Ki8751
Overview
Description
Ki8751 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. It has an inhibitory concentration (IC50) of 0.9 nanomolar for VEGFR-2, making it highly effective in blocking the activity of this receptor . This compound also exhibits some inhibitory activity towards other kinases such as c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and fibroblast growth factor receptor-2 (FGFR-2), but it is highly selective over other receptor tyrosine kinases .
Mechanism of Action
Target of Action
Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine kinase receptor essential for VEGF-mediated physiological responses in endothelial cells . It also displays some inhibitory activity towards c-Kit, PDGFRα, and FGFR-2 .
Mode of Action
This compound inhibits VEGFR-2 phosphorylation with an IC50 value of 0.9 nM . It also inhibits the PDGFR family members such as PDGFRR and c-Kit at 67 nM and 40 nM, respectively .
Biochemical Pathways
The anti-glioblastoma effects of VEGFR2 blockade by this compound involve mitochondrial biogenesis . This is evidenced by the increases of mitochondrial protein expression, mitochondria mass, mitochondrial oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) production . Furthermore, VEGFR2 inhibition exaggerates mitochondrial biogenesis by decreased phosphorylation of AKT and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which mobilizes PGC1α into the nucleus, increases mitochondrial transcription factor A (TFAM) expression, and subsequently enhances mitochondrial biogenesis .
Pharmacokinetics
It’s known that this compound is orally administered , suggesting it has good bioavailability.
Result of Action
This compound shows significant antitumor activity against various human tumor xenografts such as glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma . It also shows complete tumor growth inhibition with the LC-6 xenograft in nude rats following oral administration once a day for 14 days at 5 mg/kg without any body weight loss .
Action Environment
It’s known that this compound is effective in both in vitro and in vivo settings , suggesting that it can function effectively in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ki8751 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring system and the subsequent coupling with a phenylurea moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ki8751 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield phenylurea derivatives .
Scientific Research Applications
Ki8751 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition profile.
Sorafenib: Inhibits multiple kinases including VEGFR-2, PDGFR, and RAF kinases.
Pazopanib: Selective inhibitor of VEGFR-2, VEGFR-3, and PDGFR.
Uniqueness of Ki8751
This compound is unique due to its high selectivity for VEGFR-2 over other kinases. This selectivity reduces the likelihood of off-target effects and makes it a valuable tool for studying VEGFR-2-specific pathways. Additionally, its potent inhibitory activity at nanomolar concentrations makes it highly effective in both in vitro and in vivo studies .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQSJNCVRGFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462145 | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-41-9 | |
Record name | KI-8751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-8751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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